(3-Phenylbutyl)(propyl)amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

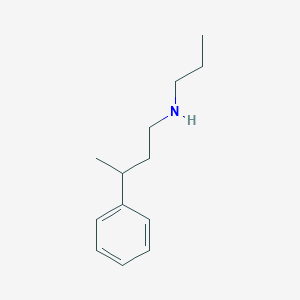

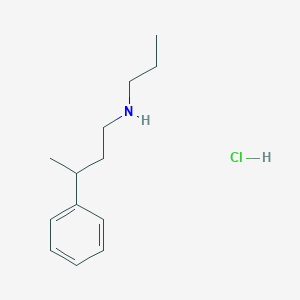

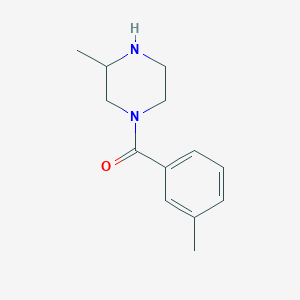

“(3-Phenylbutyl)(propyl)amine hydrochloride” is a chemical compound with the CAS Number: 1201907-52-9 . It has a molecular weight of 185.7 and a molecular formula of C13H21N. It is a subject of scientific research due to its unique properties and potential applications in various fields.

Synthesis Analysis

The synthesis of amines like “(3-Phenylbutyl)(propyl)amine hydrochloride” can be achieved through various methods. One common method is the nucleophilic substitution reaction between halogenoalkanes and ammonia . Another method involves the reaction of amines with acid chlorides or acid anhydrides to yield amides . The specific synthesis process for “(3-Phenylbutyl)(propyl)amine hydrochloride” would depend on the starting materials and the desired product purity.Molecular Structure Analysis

The molecular structure of amines like “(3-Phenylbutyl)(propyl)amine hydrochloride” can be analyzed using various spectroscopic techniques . The nitrogen atom in amines has a lone pair of electrons, which can accept a proton, making amines act as bases . The hydrogens attached to an amine show up at 0.5-5.0 ppm in the NMR spectrum .Chemical Reactions Analysis

Amines, including “(3-Phenylbutyl)(propyl)amine hydrochloride”, are known for their ability to act as weak organic bases . They can react with strong acids like hydroiodic acid (HI), hydrobromic acid (HBr), and hydrochloric acid (HCl) to give ammonium salts . They can also undergo reactions with ketones and aldehydes to form imines .Physical And Chemical Properties Analysis

Amines like “(3-Phenylbutyl)(propyl)amine hydrochloride” have the ability to act as weak organic bases . They can neutralize carboxylic acids to form the corresponding ammonium carboxylate salts . The specific physical and chemical properties of “(3-Phenylbutyl)(propyl)amine hydrochloride” are not available in the search results.Safety and Hazards

Wirkmechanismus

Target of Action

It is known that similar compounds, such as 3-phenylpropylamine, interact with enzymes like trypsin-1 and trypsin-2 . These enzymes play a crucial role in the digestion of proteins in the human body.

Mode of Action

This could result in alterations in various biological processes, depending on the specific targets involved .

Result of Action

For instance, high concentrations of amines can induce programmed cell death (or apoptosis) in various cell types .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (3-Phenylbutyl)(propyl)amine hydrochloride. For instance, atmospheric amines contribute significantly to aerosol particle formation through homogeneous and heterogeneous reactions . These environmental interactions could potentially influence the behavior and effects of (3-Phenylbutyl)(propyl)amine hydrochloride.

Eigenschaften

IUPAC Name |

3-phenyl-N-propylbutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N.ClH/c1-3-10-14-11-9-12(2)13-7-5-4-6-8-13;/h4-8,12,14H,3,9-11H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUQWNNOFGUCCNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCC(C)C1=CC=CC=C1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Phenylbutyl)(propyl)amine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6361945.png)

![1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6361950.png)

![(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6361955.png)

![4-[(Butylamino)methyl]-N,N-diethylaniline dihydrochloride](/img/structure/B6361964.png)

![2,6-Dimethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361974.png)

![4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361987.png)

![4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B6362009.png)

![N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline dihydrochloride](/img/structure/B6362033.png)